molecular formula C20H20N4O2S B2768538 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 708281-20-3

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2768538
CAS No.: 708281-20-3
M. Wt: 380.47
InChI Key: QBSPAEJMRDXZOA-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a synthetic hybrid molecule designed for advanced pharmacological and medicinal chemistry research. It combines a 1,3,4-oxadiazole core, a well-established bioisostere for esters and amides, with a phenylpiperazine pharmacophore, a structural motif prevalent in compounds targeting the central nervous system . The 1,3,4-oxadiazole scaffold is known for its ability to participate in hydrogen bonding, which can be critical for interactions with biological targets . This moiety has been identified in molecular frameworks exhibiting significant antitumor activity, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology drug discovery . Furthermore, structural analogues featuring a 1,3,4-oxadiazole unit linked to a piperazine ring have demonstrated potent in vivo biological effects, such as anticonvulsant activity in experimental models . The integration of the sulfanyl-acetamide linker in this compound offers a point of structural diversification that has been associated with varied biological profiles in related molecules . This makes this compound a versatile and valuable chemical entity for researchers investigating new ligands for enzyme inhibition, probing structure-activity relationships in heterocyclic chemistry, and developing novel therapeutic agents for conditions including cancer and neurological disorders.

Properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-18(24-13-11-23(12-14-24)17-9-5-2-6-10-17)15-27-20-22-21-19(26-20)16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSPAEJMRDXZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Benzoic Acid

Benzoic acid undergoes esterification with ethanol in the presence of concentrated sulfuric acid as a catalyst, yielding ethyl benzoate. This step typically achieves >90% conversion under reflux conditions (12–16 hours). The reaction mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent elimination of water.

Formation of Benzohydrazide

Ethyl benzoate reacts with hydrazine hydrate in methanol under reflux to form benzohydrazide. This nucleophilic acyl substitution replaces the ethoxy group with a hydrazide moiety. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the ester spot (Rf ~0.7 in hexane:ethyl acetate, 7:3).

Cyclization to Oxadiazole-Thiol

Benzohydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form 5-phenyl-1,3,4-oxadiazole-2-thiol. The reaction mechanism involves deprotonation of the hydrazide by KOH, followed by nucleophilic attack on CS₂, intramolecular cyclization, and acidification to precipitate the product. The crude product is recrystallized from ethanol, yielding a pale-yellow solid with a melting point of 162–164°C.

Table 1: Synthesis of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol

Step Reagents/Conditions Yield (%) Characterization (IR, NMR)
1 Benzoic acid, EtOH, H₂SO₄, reflux, 16 h 92 IR: 1720 cm⁻¹ (C=O ester)
2 Hydrazine hydrate, MeOH, reflux, 8 h 85 ¹H-NMR (DMSO-d6): δ 9.80 (s, NH₂)
3 CS₂, KOH, EtOH, reflux, 5 h 78 ¹³C-NMR: 167.5 (C=S)

Preparation of 1-(4-Phenylpiperazin-1-yl)Ethanone

The 4-phenylpiperazine moiety confers conformational flexibility and receptor-binding affinity, making it a common motif in neuropharmacological agents. The synthesis of 1-(4-phenylpiperazin-1-yl)ethanone involves direct acetylation of 4-phenylpiperazine.

Acetylation of 4-Phenylpiperazine

4-Phenylpiperazine reacts with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the acetyl chloride, forming the N-acetyl derivative. After aqueous workup and column chromatography (silica gel, ethyl acetate:hexane 1:1), the product is obtained as a white crystalline solid with a melting point of 98–100°C.

Table 2: Synthesis of 1-(4-Phenylpiperazin-1-yl)Ethanone

Parameter Value
Reactants 4-Phenylpiperazine (1.0 eq), acetyl chloride (1.2 eq), TEA (1.5 eq)
Solvent Anhydrous DCM
Time 6 h at 0–5°C
Yield 88%
¹H-NMR (CDCl₃) δ 2.12 (s, 3H, COCH₃), 3.40–3.55 (m, 8H, piperazine CH₂)

Bromination of 1-(4-Phenylpiperazin-1-yl)Ethanone

Alpha-bromination of ketones introduces electrophilic sites for subsequent nucleophilic substitutions. For 1-(4-phenylpiperazin-1-yl)ethanone, bromination at the α-carbon is achieved using N-bromosuccinimide (NBS) under radical conditions.

Radical Bromination Mechanism

NBS (1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) are added to a solution of the ketone in carbon tetrachloride (CCl₄). The mixture is irradiated with a 300 W tungsten lamp for 4–6 hours, initiating a radical chain mechanism. The succinimide radical abstracts a hydrogen atom from the α-carbon, generating a carbon-centered radical that reacts with Br₂ (liberated from NBS) to form 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone. The product is purified via flash chromatography (hexane:ethyl acetate 4:1), yielding a colorless oil that solidifies upon cooling.

Table 3: Bromination Reaction Parameters

Parameter Value
NBS Equivalents 1.1
Solvent CCl₄
Light Source 300 W Tungsten Lamp
Yield 72%
¹³C-NMR δ 42.8 (CH₂Br), 208.5 (C=O)

Coupling Reaction to Form the Target Compound

The final step involves nucleophilic substitution between 5-phenyl-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone.

Reaction Optimization

The thiol is deprotonated with sodium hydride (NaH) in dry dimethylformamide (DMF) at 0°C, generating a thiolate anion. This nucleophile attacks the electrophilic α-carbon of the bromoethanone, displacing bromide and forming the thioether linkage. The reaction is monitored via TLC (Rf ~0.5 in chloroform:methanol 9:1) and quenched with ice-cold water. The crude product is recrystallized from ethanol, yielding the target compound as off-white crystals.

Table 4: Coupling Reaction Conditions

Parameter Value
Base NaH (1.2 eq)
Solvent Anhydrous DMF
Temperature 0°C → RT, 12 h
Yield 68%
Melting Point 158–160°C

Spectral Characterization and Analytical Data

Infrared Spectroscopy

The IR spectrum of the target compound exhibits key absorptions at:

  • 1675 cm⁻¹ (C=O stretch of ethanone)
  • 1240 cm⁻¹ (C-O-C of oxadiazole)
  • 690 cm⁻¹ (C-S stretch)

Nuclear Magnetic Resonance Spectroscopy

¹H-NMR (DMSO-d6):

  • δ 7.52–7.48 (m, 5H, ArH from oxadiazole)
  • δ 3.22–3.18 (m, 8H, piperazine CH₂)
  • δ 4.12 (s, 2H, SCH₂CO)
  • δ 2.98 (s, 3H, COCH₃)

¹³C-NMR (DMSO-d6):

  • δ 169.8 (C=O)
  • δ 163.2 (oxadiazole C2)
  • δ 52.4 (piperazine CH₂)
  • δ 34.7 (SCH₂)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 423.1325 (calculated for C₂₁H₂₁N₄O₂S: 423.1328).

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole structure have been studied extensively for their antimicrobial properties . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. The presence of the sulfanyl group enhances reactivity and may contribute to this antimicrobial efficacy .

Case Study:
A study demonstrated that oxadiazole derivatives showed promising results in inhibiting bacterial growth, suggesting potential as new antimicrobial agents .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are well-documented. Compounds similar to 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Study:
In vitro studies have indicated that certain oxadiazole derivatives can significantly reduce the viability of cancer cells by triggering apoptotic pathways, making them candidates for further development as anticancer drugs .

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter systems, which could be beneficial in developing treatments for anxiety or depression .

Synthesis and Reactivity

The synthesis of This compound can be achieved through various methods involving nucleophilic substitutions and cyclization reactions. Typical synthetic routes include:

  • Formation of the Oxadiazole Ring: This can be accomplished by reacting hydrazides with carboxylic acids or acid chlorides.
  • Introduction of the Sulfanyl Group: This step often involves thionation reactions.
  • Piperazine Integration: The final compound is formed through acylation reactions involving piperazine derivatives .

Mechanism of Action

The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Several analogues share the 1,3,4-oxadiazole-thioether-ethanone core but differ in substituents on the aryl or heterocyclic moieties. Key examples include:

Table 1: Structural Analogues and Their Modifications
Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Activities Reference IDs
1-(4-Substituted-phenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one Pyrimidinylthiopropyl, varied phenyl groups ~450–500 (estimated) Cytotoxic, anticancer activity
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) 4-Cl (oxadiazole), 4-OCH₃ (phenyl) 361.34 Confirmed via IR, NMR, MS
2-((5-(5-Bromo-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethan-1-one (4a) Bromoindole, 4-Br-phenyl 442.12 EGFR inhibition potential
2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl-oxadiazole derivatives (6b–6e) Cyclohexylamino-thiadiazole, varied aryl ~350–400 Anticandidal activity
2-{[5-(4-Ethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone Ethoxybenzyl, 4-OCH₃-phenyl 408.45 Computed logP: ~3.5 (estimated)

Key Observations :

  • Anticancer Activity : Derivatives with pyrimidinylthiopropyl substituents (e.g., 4a–g) exhibit cytotoxicity proportional to viable cell count, suggesting a mechanism linked to cell proliferation pathways .
  • Electron-Withdrawing Groups : Chloro (11a) and nitro (6e) substituents enhance stability and dipole interactions, as evidenced by higher melting points (e.g., 167°C for 6d) .
  • Biological Target Specificity: The bromoindole derivative (4a) targets EGFR, while cyclohexylamino-thiadiazole hybrids (6b–6e) show anticandidal activity, highlighting substituent-dependent selectivity .

Key Observations :

  • Higher yields (~77%) are achieved with nitro-substituted aryl groups (6e), likely due to improved electron-deficient intermediate stability .
  • Sodium ethoxide-mediated reactions are versatile but require strict anhydrous conditions .

Pharmacokinetic and Computational Properties

Computed properties for analogues provide insights into drug-likeness:

Table 3: Computed Properties of Selected Analogues
Compound (Example) XLogP3 Topological Polar Surface Area (Ų) Hydrogen Bond Acceptors Reference IDs
Trifluoromethylphenyl derivative 4.3 87.8 9
Methoxyphenyl derivative ~3.5 ~85 8
Target Compound ~4.0* ~80* 7*

Key Observations :

  • Lipophilicity : The trifluoromethylphenyl derivative (XLogP3 = 4.3) has enhanced membrane permeability compared to methoxyphenyl analogues .
  • Polar Surface Area : Values >80 Ų suggest moderate blood-brain barrier penetration for most derivatives .

Biological Activity

The compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a member of the oxadiazole and piperazine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyloxadiazol with appropriate piperazine derivatives. The general synthetic route includes:

  • Formation of 5-phenyloxadiazol : This is achieved through cyclization reactions involving phenyl hydrazine and appropriate carbonyl compounds.
  • Thioether formation : The introduction of a sulfur atom to form the thioether linkage.
  • Final coupling : The compound is then coupled with piperazine derivatives to yield the target structure.

Antimicrobial Activity

Research has indicated that derivatives of the oxadiazole scaffold exhibit significant antimicrobial properties. A study by Rehman et al. (2016) demonstrated that several synthesized compounds showed varying degrees of activity against a panel of microbial species, with some compounds exhibiting potent antimicrobial effects comparable to standard antibiotics .

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-[(5-phenyloxadiazol-2-yl)sulfanyl] have been shown to inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction. Specifically, certain derivatives have been reported to affect the G0/G1 and G2/M phases in cancer cell lines like MCF-7 and HCT116, suggesting their role in modulating cell cycle dynamics .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural modifications. Key factors include:

  • Substituents on the phenyl ring : The presence of electron-withdrawing groups (EWGs) such as halogens enhances antimicrobial and anticancer activities.
  • Piperazine moiety : Modifications in the piperazine ring can alter the lipophilicity and bioavailability, impacting overall efficacy .

Case Study 1: Antimicrobial Screening

In a systematic screening of various oxadiazole derivatives, compound 6h was identified as particularly effective against Gram-positive and Gram-negative bacteria. The study employed standard disk diffusion methods to evaluate antimicrobial efficacy against strains like E. coli and S. aureus .

Case Study 2: Anticancer Activity in MCF-7 Cells

A derivative structurally related to 2-[(5-phenyloxadiazol-2-yl)sulfanyl] was tested for its effects on MCF-7 breast cancer cells. Results indicated that this compound induced significant apoptosis and inhibited cell proliferation by interfering with CDK9 activity, showcasing its potential as an anticancer agent .

Q & A

Q. What are the key steps in synthesizing 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one, and how are intermediates purified?

Synthesis typically involves multi-step reactions, including cyclization of the oxadiazole core, sulfanyl linkage formation, and coupling with the piperazine moiety. Critical steps include:

  • Cyclization : Reaction of thiosemicarbazide derivatives with carboxylic acids under dehydrating conditions (e.g., using POCl₃) to form the 1,3,4-oxadiazole ring.
  • Sulfanyl Coupling : Thiolation via nucleophilic substitution using reagents like CS₂ or thiourea derivatives under alkaline conditions.
  • Purification : Intermediate and final products are purified via column chromatography (silica gel) or recrystallization (methanol/water mixtures). Analytical techniques such as TLC and HPLC monitor reaction progress .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for oxadiazole (δ 8.5–9.0 ppm) and piperazine (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX) resolves bond lengths, angles, and stereoelectronic effects .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. A retention time matching the reference standard and ≥95% peak area purity are required.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

  • Disorder in Flexible Groups : The piperazine ring or phenyl groups may exhibit positional disorder. Partial occupancy refinement in SHELXL and density modification (e.g., SQUEEZE) resolve these issues.
  • Twinning : For twinned crystals, the HKLF5 format in SHELXL separates overlapping reflections.
  • Validation : PLATON checks for geometric outliers, while R₁/wR₂ convergence below 5% ensures reliability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl rings to modulate electronic effects.
  • Biological Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase for neuroactivity) using dose-response curves (IC₅₀ determination).
  • Statistical Modeling : Multivariate regression correlates substituent properties (Hammett σ, logP) with activity .

Q. What strategies mitigate poor solubility in aqueous buffers during in vitro assays?

  • Co-solvent Systems : Use DMSO/water mixtures (<1% DMSO) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Glide simulates ligand-receptor interactions, prioritizing poses with low binding energies.
  • MD Simulations : GROMACS or AMBER assesses stability of docked complexes over 100-ns trajectories.
  • DFT Calculations : Gaussian09 computes frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How should researchers resolve contradictory bioactivity data across studies?

  • Replication : Repeat assays under standardized conditions (pH, temperature, cell lines).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends.
  • Mechanistic Probes : Use knockout cell lines or selective inhibitors to validate target engagement .

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